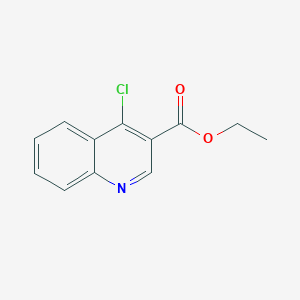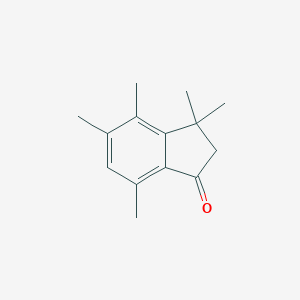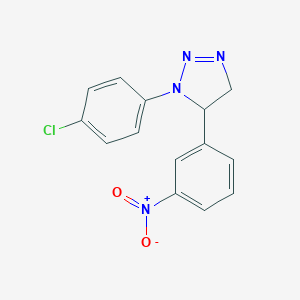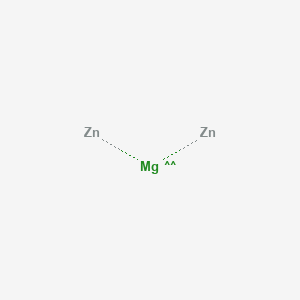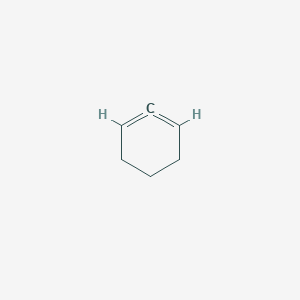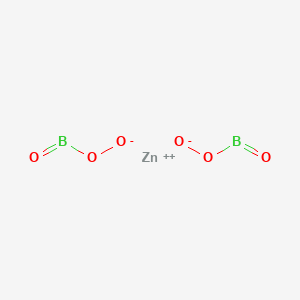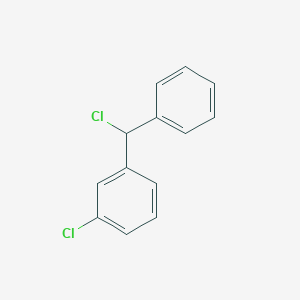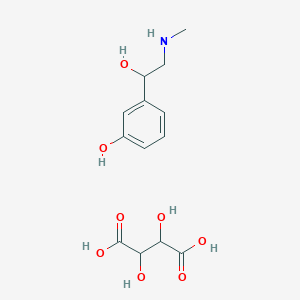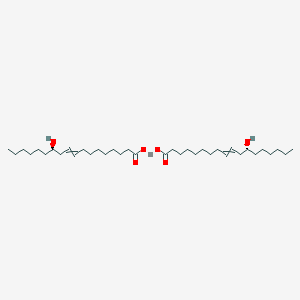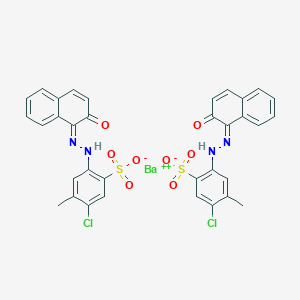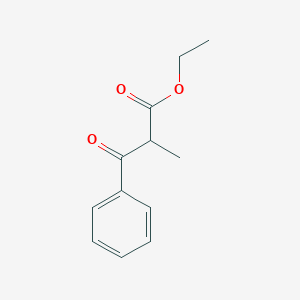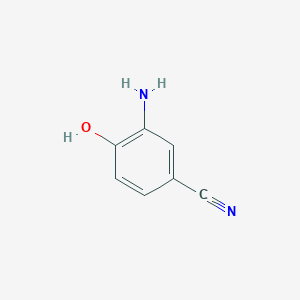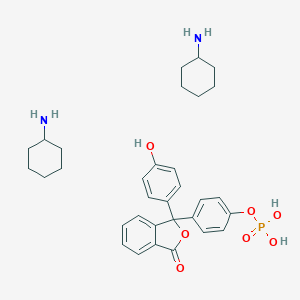
Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate" falls within a class of organic compounds that involve cyclohexane rings, hydroxyphenyl groups, and phosphate esters. This class of compounds is significant due to their potential applications in various fields, including materials science and pharmaceuticals, although the specific applications of this compound were excluded from this analysis as per the requirements.
Synthesis Analysis
Synthetic approaches to related compounds often involve multistep organic reactions, including cycloadditions, Michael additions, and condensations. For example, the synthesis of cyclohexenone derivatives can be achieved through reactions involving nitro-olefins and cyclohexane-1,3-dione, leading to hydroxyiminobenzofuran derivatives (Ansell, Moore, & Nielsen, 1971).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used for analyzing the molecular structures of cyclohexane derivatives. These methods reveal the conformation of the cyclohexane ring, substitution patterns, and stereochemistry. For instance, studies on similar compounds have shown chair conformations of cyclohexane rings and detailed substitution patterns (Kavitha et al., 2006).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to Cyclohexanaminium derivatives have been explored in several studies. For instance, Li, Liang, and Pan (2017) investigated the synthesis and characterized the crystal structure of a cyclohexanaminium compound, focusing on its molecular configuration and hydrogen bond interactions, which may offer insights into the structural properties and potential applications of related compounds (Li, Liang, & Pan, 2017).
Chemical Properties and Reactions
The chemical properties and reactions of cyclohexanaminium derivatives have been a subject of research. For example, the study by Donchak, Kaminskii, and Tilichenko (1986) discussed the reactivity of cyclohexanone in forming various heterocyclic compounds, shedding light on the versatile chemical behavior of cyclohexanaminium-related substances (Donchak, Kaminskii, & Tilichenko, 1986).
Biological Activity and Potential Applications
Serbezeanu et al. (2019) explored the synthesis of phosphoester-substituted compounds related to cyclohexanaminium, examining their antimicrobial effects and potential applications in skin cosmetics and pharmaceuticals. This study highlights the potential biological activity and practical applications of cyclohexanaminium derivatives (Serbezeanu et al., 2019).
Potential for Suicide Inactivation of Enzymes
Wang, Dechert, Jirik, and Withers (1994) synthesized a cyclohexanaminium compound that acts as a time-dependent suicide inactivator of certain enzymes. This research underscores the potential use of cyclohexanaminium derivatives in enzyme inhibition and related therapeutic applications (Wang, Dechert, Jirik, & Withers, 1994).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and implications for various fields like medicine, industry, or environmental science.
I hope this general guide is helpful. If you have a different compound or a more general topic in mind, feel free to ask!
Propriétés
IUPAC Name |
cyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O7P.2C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;2*7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANAZWFQWVNYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate | |
CAS RN |
14815-59-9 |
Source


|
| Record name | 3,3-bis(p-hydroxyphenyl)-3H-isobenzofuran-1-one mono(dihydrogen phosphate), compound with cyclohexylamine (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

